3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of 3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
3-Bromo-4-chloro-2-methyl-1-p-tolyl-6,7-dihydro-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with applications in agriculture.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromo-2-methylindole: A simpler indole derivative used in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H15BrClNO |
---|---|
Molecular Weight |
364.7 g/mol |
IUPAC Name |
3-bromo-4-chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C17H15BrClNO/c1-10-3-6-13(7-4-10)20-11(2)16(18)15-14(20)8-5-12(9-21)17(15)19/h3-4,6-7,9H,5,8H2,1-2H3 |
InChI Key |
BGVQOLIYNSOCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2CCC(=C3Cl)C=O)Br)C |
Origin of Product |
United States |
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